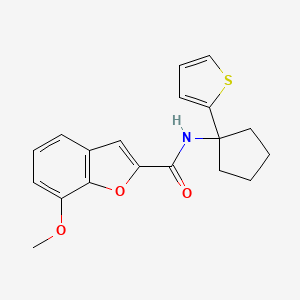

7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide in the presence of a base.

Attachment of the Thiophene Ring: This can be done via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

Formation of the Carboxamide Group: This involves the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced carboxamide derivatives.

Substitution: Various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Thiophene-based compounds, including 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide, have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Studies show that derivatives with specific substitutions can effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

The compound's structural components may also contribute to anticancer activity. Thiophene derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of methoxy and amide groups is believed to enhance interaction with biological targets involved in cancer progression .

Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The benzofuran structure is associated with antipsychotic and anxiolytic activities, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 1: Inhibition of Inflammatory Mediators

In a study assessing the anti-inflammatory effects of thiophene derivatives, researchers found that this compound effectively reduced the expression of pro-inflammatory genes in an animal model of inflammation. The compound demonstrated a significant decrease in edema comparable to established anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Activity Assessment

Another research effort evaluated the anticancer potential of thiophene-based compounds, including our target compound. The findings revealed that it inhibited cell growth in several cancer lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing bioactivity against cancer cells .

Mecanismo De Acción

The mechanism of action of 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran core and thiophene ring may facilitate binding to these targets, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5-hydroxybenzofuran share the benzofuran core but differ in their substituents.

Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring but have different functional groups.

Uniqueness: 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is unique due to the combination of a benzofuran core, a methoxy group, and a thiophene ring, which confer distinct chemical and biological properties not found in simpler analogs.

Actividad Biológica

7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting detailed data.

Chemical Structure and Properties

The compound features a benzofuran core , a methoxy group , and a thiophene ring , which contribute to its unique chemical properties. The IUPAC name for this compound is 7-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide, and it has the following structural characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C19H19NO3S |

| Molecular Weight | 345.43 g/mol |

| CAS Number | 2034482-89-6 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.

- Attachment of the Thiophene Ring : Via cross-coupling reactions such as Suzuki-Miyaura coupling.

- Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.

Neuroprotective Effects

A significant study demonstrated that derivatives of benzofuran, including this compound, exhibit neuroprotective and antioxidant effects. In vitro assays using primary cultured rat cortical neuronal cells revealed that certain derivatives provided considerable protection against NMDA-induced excitotoxicity at concentrations around 100 μM. Notably, one derivative (compound 1f) showed neuroprotective effects comparable to memantine, a known NMDA antagonist .

Anticancer Activity

Research has indicated that the compound possesses anticancer properties, particularly against various cancer cell lines. In vitro evaluations have shown that it can induce apoptosis in cancer cells, with studies reporting IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer lines . The mechanism appears to involve modulation of specific cellular pathways leading to cell cycle arrest and apoptosis.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes or receptors involved in neuroprotection and cancer pathways. The unique combination of its functional groups may facilitate these interactions, leading to modulation of biological activity.

Comparative Analysis with Similar Compounds

In comparison with other benzofuran derivatives and thiophene compounds, this compound stands out due to its structural complexity and resultant biological properties. For instance:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| Memantine | NMDA antagonist | 30 |

| Compound 1f | Neuroprotection | ~100 |

| Doxorubicin | Anticancer (MCF-7) | ~0.12 - 2.78 |

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

- Neuroprotection Study : A study highlighted its protective effects against excitotoxicity in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Anticancer Efficacy : Another research effort demonstrated its ability to induce apoptosis in multiple cancer cell lines, positioning it as a candidate for further development in cancer therapeutics .

Propiedades

IUPAC Name |

7-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-22-14-7-4-6-13-12-15(23-17(13)14)18(21)20-19(9-2-3-10-19)16-8-5-11-24-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRFJPMDCRATJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.